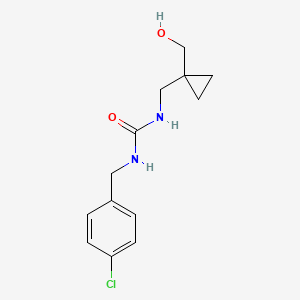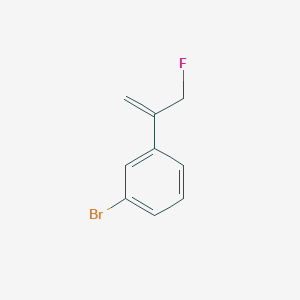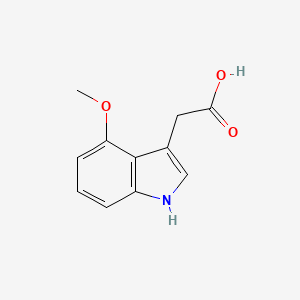
2-(4-methoxy-1H-indol-3-yl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxy-1H-indol-3-yl)acetic acid is a compound with the CAS Number: 17897-49-3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is (4-methoxy-1H-indol-3-yl)acetic acid . It is a member of the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 191-192 . The storage temperature is 4 .Wissenschaftliche Forschungsanwendungen
Chemoprotective Agent in Organ Damage
2-(4-methoxy-1H-indol-3-yl)acetic Acid derivatives, such as MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3- nitrophenyl) methylidene] acetohydrazide), have shown promising results as chemoprotective agents against organ damage induced by drugs like cisplatin. In research, MMINA demonstrated a significant restoration of kidney, liver, heart, and brain functions in rats exposed to cisplatin. This includes normalization of serum creatinine, urea levels, liver function tests (LFTs), and a reduction in myocardial injury markers and acetylcholinesterase activity in the brain.
Anti-inflammatory and Analgesic Activities
Indole-based derivatives have been identified as potent anti-inflammatory and analgesic agents. Research on various indole compounds, including those with a 2-(4-methoxy-1H-indol-3-yl) structure, has shown significant inhibitory effects on inflammation and pain. For instance, compounds like 3-(5-methoxy-1 H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one have been found to inhibit COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation and pain.
Antiviral Activity
Indole-based spirothiazolidinones, a category that includes some derivatives of this compound, have exhibited antiviral properties. These compounds have shown inhibitory action against viruses like yellow fever and Punta Toro in cell studies. For instance, the compound 5-chloro-N-((2 S,5 S, 8 R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1 H-indole-2-carboxamide demonstrated notable antiviral activity.
COX Enzyme Inhibition
Compounds derived from this compound have been studied for their COX enzyme inhibition properties. In vitro studies of these compounds, particularly those incorporating SO2Me moiety, showed significant inhibitory activity against COX-2 over COX-1. This is crucial for developing new anti-inflammatory drugs since COX-2 selective inhibitors can reduce inflammation without the gastrointestinal side effects associated with nonselective COX inhibitors.
Free Radical Scavenging and Anti-inflammatory Properties
Some indole derivatives, including those related to this compound, have demonstrated the ability to inhibit the generation of reactive oxygen species (ROS) and nitric oxide, which are implicated in various inflammatory processes. For instance, compound (E)-1-((1 H-indol-3-yl)methylene)-2-phenylhydrazine showed significant activity in scavenging free radicals in cell-based studies without causing cytotoxicity. This suggests potential applications in conditions where oxidative stress and inflammation are key factors.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that 2-(4-methoxy-1H-indol-3-yl)acetic acid could potentially be used in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
2-(4-methoxy-1H-indol-3-yl)acetic Acid is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and modulate their activity , which could lead to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
For example, a drug’s absorption can be affected by factors such as its solubility and stability, while its distribution can be influenced by its binding to plasma proteins .
Result of Action
For example, indole derivatives have been shown to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature and pH can affect a compound’s stability . Additionally, the presence of other compounds can influence a compound’s action and efficacy.
Eigenschaften
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOXKFMZMXTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17897-49-3 |
Source


|
| Record name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

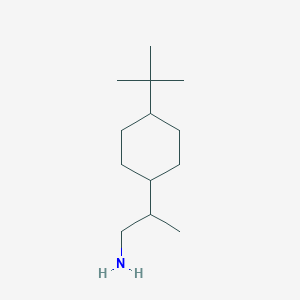
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2784499.png)
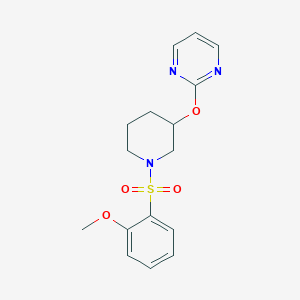
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)
![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![6-Ethoxy-2-[(2-hydroxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2784511.png)
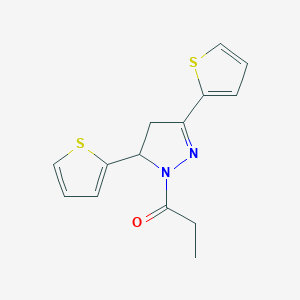
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)
